molecular formula C7H13N3S B2660665 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 124458-20-4

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No.: B2660665
CAS No.: 124458-20-4
M. Wt: 171.26
InChI Key: QKGBVDNCHIWTSM-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a synthetic organic compound with the molecular formula C7H13N3S and a molecular weight of 171.26 g/mol . It features a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This specific derivative contains a dimethylamino group at the 2-position and a 2-aminoethyl substituent at the 4-position of the thiazole ring, making it a valuable building block for chemical synthesis and drug discovery research. The 2-aminothiazole scaffold is recognized as a fundamental structure in investigating small molecule antitumor agents . Derivatives of this scaffold have demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and others . Furthermore, this structural class has shown promise in targeting multiple enzyme pathways, such as kinase inhibition, which is relevant in oncology-related drug discovery . As a research chemical, this compound serves as a key intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates with potential applications in decreasing drug resistance and reducing side effects . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-10(2)7-9-6(3-4-8)5-11-7/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGBVDNCHIWTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-20-4
Record name 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoethylamine hydrobromide with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety in 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine contributes to its antimicrobial properties. Compounds containing the thiazole structure have been reported to exhibit notable activity against various pathogens:

  • Mechanism of Action : The compound's structure allows for interaction with microbial enzymes, disrupting their function and leading to cell death.
  • Case Studies : Research has demonstrated that derivatives of thiazole exhibit higher antibacterial activity compared to standard antibiotics. For instance, derivatives with halogen substitutions have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

This compound has been investigated for its anticancer properties:

  • Tubulin Inhibition : Similar compounds have been synthesized as tubulin inhibitors, which disrupt microtubule dynamics essential for cancer cell proliferation. For example, certain derivatives showed moderate antiproliferative activity in human cancer cell lines by inhibiting tubulin polymerization .
  • Case Studies : A study identified specific derivatives that induced cell cycle arrest at the G2/M phase, highlighting their potential as chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective capabilities of thiazole derivatives are gaining attention:

  • Antioxidant Activity : Compounds based on the thiazole structure have shown significant antioxidant properties, which can protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases .
  • Case Studies : In vitro studies indicated that certain derivatives could reduce inflammation markers and protect against neurotoxic damage in cell models .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

  • Modification Strategies : Alterations in substituents on the thiazole ring can enhance biological activity or reduce toxicity. For instance, variations in the amino group or the introduction of different aromatic rings can lead to compounds with improved potency against specific targets .

Summary of Biological Activities

Activity TypeMechanism/TargetNotable Findings
AntimicrobialDisruption of microbial enzymesHigher activity than standard antibiotics
AnticancerTubulin inhibitionInduces G2/M phase arrest in cancer cells
NeuroprotectiveAntioxidant effectsReduces oxidative stress and inflammation

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., methoxyphenyl, bromophenyl) enhance interactions with hydrophobic binding pockets, as seen in tubulin inhibitors like compound 10s . In contrast, aliphatic substituents (e.g., aminoethyl) improve aqueous solubility and may target polar regions of enzymes or receptors .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the thiazole ring, affecting redox stability, while electron-donating groups (e.g., dimethylamino) enhance nucleophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Dimethylamino groups resist oxidative deamination better than primary amines, suggesting longer half-life than compounds with unmodified aminoethyl chains .
  • Synthetic Accessibility : The target compound can be synthesized via cyclization (e.g., Hantzsch thiazole synthesis) followed by nucleophilic substitution, similar to methods in and .

Biological Activity

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a thiazole derivative with significant potential in medicinal chemistry. Its unique structural features, including an aminoethyl side chain and dimethyl groups on the thiazole ring, suggest various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₇H₁₃N₃S
  • Molecular Weight : 171.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

  • Inhibit certain enzymes by binding to their active sites.
  • Modulate signal transduction pathways by interacting with cellular receptors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Preliminary studies suggest its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
Staphylococcus aureusSignificant inhibition observed
Escherichia coliModerate inhibition
Mycobacterium tuberculosisPotential activity noted

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its potency against several cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The mechanism involves inducing apoptosis and autophagy in cancer cells.

Cancer Type Cell Line Effect Reference
MelanomaA375Significant reduction in tumor growth in vivo
Pancreatic CancerPANC-1Induction of cell death
Chronic Myeloid LeukemiaK562Induction of apoptosis

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. SAR studies highlight that modifications to the aminoethyl group can significantly alter the compound's biological efficacy. For instance, compounds with similar thiazole cores but different substituents exhibited varying levels of antimicrobial and anticancer activities .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of E. coli and S. aureus. Results indicated a notable zone of inhibition compared to control antibiotics, suggesting its potential as a therapeutic agent .
  • Anticancer Properties : In a series of experiments involving cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate. The induction of apoptosis was confirmed through flow cytometry analyses .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine?

A standard approach involves condensation reactions between substituted thiazol-2-amine precursors and electrophilic reagents. For example, reacting 2-amino-thiazole derivatives with acyl chlorides or aldehydes in polar solvents (e.g., ethanol or pyridine) under reflux conditions, followed by purification via column chromatography or recrystallization. Thiourea-mediated cyclization is another method for thiazole ring formation . Key steps include monitoring reaction progress by TLC and verifying purity via NMR and mass spectrometry .

Q. How is X-ray crystallography employed to determine the molecular structure of thiazol-2-amine derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Software suites like SHELX and WinGX are used for structure refinement . For instance, centrosymmetric dimers formed via N–H⋯N hydrogen bonds in similar compounds have been characterized, confirming planar thiazole rings and non-classical interactions (e.g., C–H⋯O/F) that stabilize crystal packing .

Q. What spectroscopic techniques are critical for characterizing the purity and structure of thiazol-2-amine compounds?

  • 1H/13C NMR : Identifies substituent environments (e.g., dimethylamino groups at δ ~2.8–3.2 ppm for N–CH3 protons) and confirms amine/thiazole protonation states .
  • IR spectroscopy : Detects functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=S vibrations at ~1200 cm⁻¹) .
  • Mass spectrometry (FAB/ESI) : Validates molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .

Q. What role does the 1,3-thiazole ring play in the biological activity of such compounds?

The thiazole core enhances bioactivity by enabling π-π stacking with biological targets and modulating electron distribution. Derivatives have shown antimicrobial and anticancer properties, likely due to interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or CDK4/6 . Substituents like the aminoethyl group may improve solubility and target binding .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are used to calculate molecular orbitals, electrostatic potentials, and tautomeric equilibria. For example, studies on similar thiazoles reveal electron-deficient regions at the thiazole nitrogen, influencing reactivity and hydrogen-bonding patterns . Basis sets like 6-31G(d,p) optimize geometry, while solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. What strategies are used to analyze dynamic tautomerism in thiazol-2-amine derivatives?

Quantum chemical calculations (e.g., at the MP2/cc-pVTZ level) identify low-energy tautomers and transition states. For N-(pyridin-2-yl)thiazol-2-amine, six tautomers exist within ~4 kcal/mol energy differences, with proton shifts between thiazole and pyridine nitrogens. NMR experiments (e.g., variable-temperature studies) and X-ray charge density analysis further validate tautomeric populations .

Q. How can researchers resolve contradictions in experimental data when synthesizing novel thiazol-2-amine derivatives?

Discrepancies in yields or spectral data may arise from competing reaction pathways (e.g., byproducts from incomplete cyclization). Strategies include:

  • Replication : Repeating syntheses under controlled conditions (e.g., inert atmosphere).
  • Advanced characterization : Using HPLC-MS to detect impurities or SCXRD to confirm unexpected regioisomers .
  • Computational validation : Comparing experimental IR/NMR with DFT-simulated spectra .

Q. What are the considerations for designing molecular docking studies to evaluate the interaction of thiazol-2-amine derivatives with biological targets?

  • Protein preparation : Optimize protonation states (e.g., using PROPKA) and remove crystallographic water molecules.
  • Ligand parameterization : Assign partial charges via AM1-BCC or DFT.
  • Docking protocols : Use software like AutoDock Vina with flexible side chains in active sites.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., CDK4/6 inhibitors in PDB 8J6) . QSAR models incorporating electronic descriptors (e.g., HOMO/LUMO energies) further predict activity trends .

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